REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12]O)=[N:10][CH:11]=1.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C(Cl)Cl.C(Cl)(Cl)Cl>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[N:10][CH:11]=1
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature and, after 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated to low volume in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
addition of ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |